![molecular formula C19H14N2O2S B2887081 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 325988-66-7](/img/structure/B2887081.png)
3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
Thiazoles are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Benzamides, on the other hand, are a type of compound that includes a benzene ring attached to an amide functional group .
Molecular Structure Analysis
Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Benzamides, meanwhile, consist of a benzene ring attached to an amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Photophysical Properties and Synthesis of Fluorophores
Compounds structurally related to 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide have been explored for their photophysical properties. For instance, novel fluorescent triazole derivatives related to this compound have been synthesized, showing significant potential in the development of blue-emitting fluorophores. These compounds exhibit fluorescent properties in solution, emitting in the blue and green regions, and have been characterized for their absorption, emission, quantum yields, and dipole moments across various solvents. Their thermal stability and structural comparisons with analogs suggest their utility in photophysical studies and applications (Padalkar et al., 2015).
Antimicrobial and Anticancer Potential
Several studies have focused on the synthesis and characterization of benzamide derivatives, including those structurally similar to 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, for their potential antimicrobial and anticancer activities. For example, new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013). Additionally, compounds with the naphthalene moiety have been evaluated for their in vitro anticancer effects, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).
Supramolecular Gelators
Research has also been conducted on N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interactions in gelation behavior. These studies provide insights into the application of such compounds in the development of new materials with specific gelation properties, which could have wide-ranging implications in material science and engineering (Yadav & Ballabh, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMPGFRWWIWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide |
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